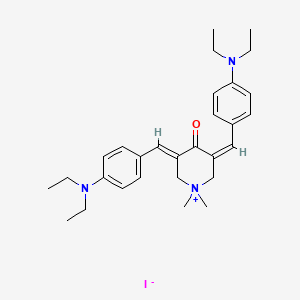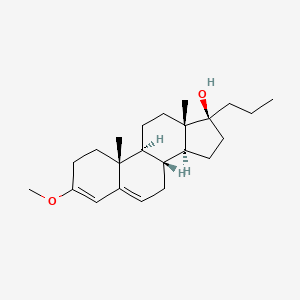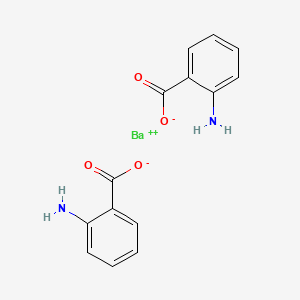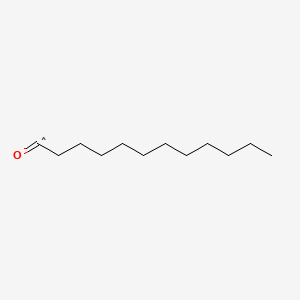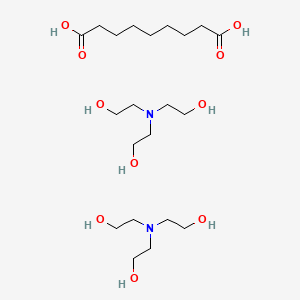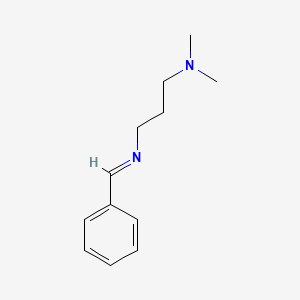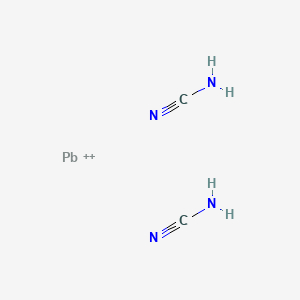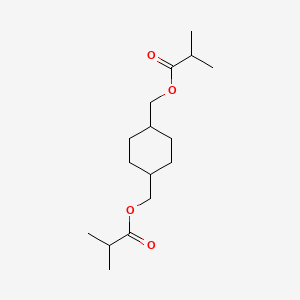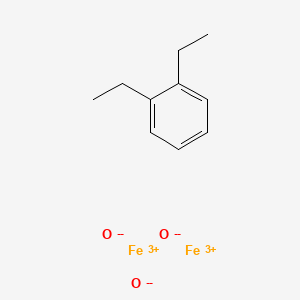
1,2-Diethylbenzene;iron(3+);oxygen(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diethylbenzene;iron(3+);oxygen(2-) is a complex compound consisting of 1,2-diethylbenzene, iron in the +3 oxidation state, and oxygen in the -2 oxidation state
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diethylbenzene can be synthesized through the alkylation of benzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve anhydrous conditions and a temperature range of 0-50°C. The iron(3+) and oxygen(2-) components can be introduced through the reaction of iron(III) chloride with a suitable oxygen donor under controlled conditions.
Industrial Production Methods
Industrial production of 1,2-diethylbenzene involves the catalytic alkylation of benzene with ethylene. The process is carried out in the presence of a zeolite catalyst at elevated temperatures and pressures. The iron(3+) and oxygen(2-) components are typically introduced through subsequent reactions involving iron salts and oxygen donors.
Chemical Reactions Analysis
Types of Reactions
1,2-Diethylbenzene;iron(3+);oxygen(2-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones and other oxidation products.
Reduction: Reduction reactions can convert the iron(3+) to iron(2+), altering the compound’s properties.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitric acid are used for electrophilic aromatic substitution reactions.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Iron(2+) complexes.
Substitution: Halogenated and nitrated derivatives of 1,2-diethylbenzene.
Scientific Research Applications
1,2-Diethylbenzene;iron(3+);oxygen(2-) has several scientific research applications:
Chemistry: Used as a model compound for studying electrophilic aromatic substitution and oxidation-reduction reactions.
Biology: Investigated for its potential role in biological oxidation processes.
Medicine: Explored for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2-diethylbenzene;iron(3+);oxygen(2-) involves the interaction of the iron(3+) center with various molecular targets. The iron(3+) can act as an electron acceptor, facilitating redox reactions. The oxygen(2-) component can participate in oxidation reactions, leading to the formation of reactive oxygen species. These interactions can affect various molecular pathways, including those involved in catalysis and biological processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethylbenzene: Similar in structure but with methyl groups instead of ethyl groups.
1,3-Diethylbenzene: Similar but with the ethyl groups in the 1,3 positions.
1,4-Diethylbenzene: Similar but with the ethyl groups in the 1,4 positions.
Uniqueness
1,2-Diethylbenzene;iron(3+);oxygen(2-) is unique due to the presence of both iron(3+) and oxygen(2-) components, which impart distinct redox properties and potential applications in catalysis and oxidation processes. The specific positioning of the ethyl groups on the benzene ring also influences its chemical reactivity and interactions with other molecules.
Properties
Molecular Formula |
C10H14Fe2O3 |
|---|---|
Molecular Weight |
293.91 g/mol |
IUPAC Name |
1,2-diethylbenzene;iron(3+);oxygen(2-) |
InChI |
InChI=1S/C10H14.2Fe.3O/c1-3-9-7-5-6-8-10(9)4-2;;;;;/h5-8H,3-4H2,1-2H3;;;;;/q;2*+3;3*-2 |
InChI Key |
HJXVZXFISLDQSE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1CC.[O-2].[O-2].[O-2].[Fe+3].[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2,4-Dimethoxyphenyl)azo]-2-naphthol](/img/structure/B12669801.png)
